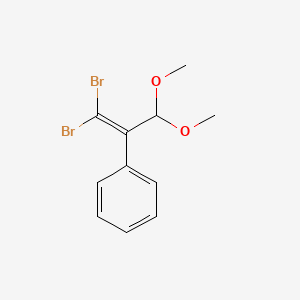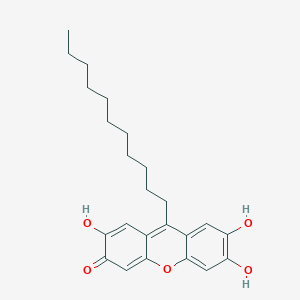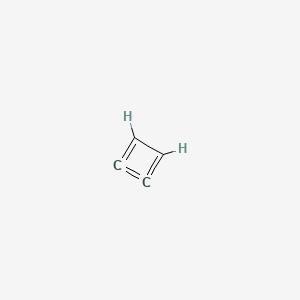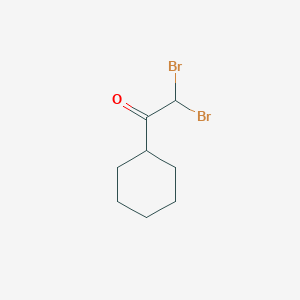
2,2-Dibromo-1-cyclohexylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-cyclohexylethan-1-one is an organobromine compound with the molecular formula C8H12Br2O It is characterized by the presence of two bromine atoms attached to the same carbon atom, which is also bonded to a cyclohexyl group and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-cyclohexylethan-1-one typically involves the bromination of cyclohexyl ketones. One common method is the addition of bromine to cyclohexyl ethylene ketone in the presence of a solvent like carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dibromo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dibromo-1-cyclohexylethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Hydroxide ions in aqueous or alcoholic medium.
Elimination: Strong bases like potassium tert-butoxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Hydroxy derivatives.
Elimination: Alkenes.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-cyclohexylethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-cyclohexylethan-1-one involves its interaction with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to participate in nucleophilic substitution and elimination reactions. The carbonyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
1,2-Dibromocyclohexane: Similar in structure but lacks the carbonyl group.
2,2-Dibromo-1-phenylethan-1-one: Similar but with a phenyl group instead of a cyclohexyl group.
1,2-Dibromoethane: A simpler structure with two bromine atoms on adjacent carbons.
Uniqueness: 2,2-Dibromo-1-cyclohexylethan-1-one is unique due to the presence of both a cyclohexyl group and a carbonyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Número CAS |
112741-18-1 |
|---|---|
Fórmula molecular |
C8H12Br2O |
Peso molecular |
283.99 g/mol |
Nombre IUPAC |
2,2-dibromo-1-cyclohexylethanone |
InChI |
InChI=1S/C8H12Br2O/c9-8(10)7(11)6-4-2-1-3-5-6/h6,8H,1-5H2 |
Clave InChI |
TZHHAYQSRLBLCO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)


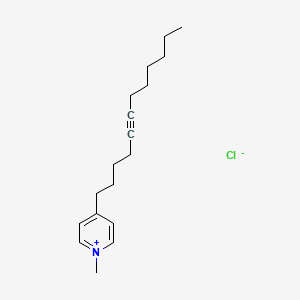


![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)

